REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][S:11](=[O:15])(=[O:14])[CH:10]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:17]=2)[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[CH3:23][O:22][C:18]1[CH:17]=[C:16]([CH:10]2[S:11](=[O:15])(=[O:14])[CH2:12][CH2:13][NH:8][CH2:9]2)[CH:21]=[CH:20][CH:19]=1
|
Name
|
2-(3-methoxyphenyl)-1,1-dioxo-1λ6-thiomorpholine-4-carboxylic acid tert-butyl ester
|
Quantity
|
435 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(S(CC1)(=O)=O)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a light yellow solution
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
ADDITION
|
Details
|
poured onto 10% NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with dichloromethane
|
Type
|
WASH
|
Details
|
Combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
filtrate concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1CNCCS1(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 252 mg | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |